(1-(5-Bromopyrazin-2-YL)cyclopropyl)methanol
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Overview
Description
(1-(5-Bromopyrazin-2-YL)cyclopropyl)methanol: is a chemical compound with the molecular formula C8H9BrN2O It is characterized by the presence of a bromopyrazine ring attached to a cyclopropylmethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(5-Bromopyrazin-2-YL)cyclopropyl)methanol typically involves the reaction of 5-bromopyrazine with cyclopropylmethanol under specific conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
(1-(5-Bromopyrazin-2-YL)cyclopropyl)methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other functional groups, such as amino or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or alkyl halides.
Major Products Formed
Oxidation: Formation of (1-(5-Bromopyrazin-2-YL)cyclopropyl)aldehyde or (1-(5-Bromopyrazin-2-YL)cyclopropyl)carboxylic acid.
Reduction: Formation of (1-(5-Hydroxypyrazin-2-YL)cyclopropyl)methanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(1-(5-Bromopyrazin-2-YL)cyclopropyl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-(5-Bromopyrazin-2-YL)cyclopropyl)methanol involves its interaction with specific molecular targets. The bromopyrazine ring can engage in π-π stacking interactions with aromatic residues in proteins, while the cyclopropylmethanol moiety can form hydrogen bonds with polar functional groups. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (1-(5-Chloropyrazin-2-YL)cyclopropyl)methanol
- (1-(5-Fluoropyrazin-2-YL)cyclopropyl)methanol
- (1-(5-Iodopyrazin-2-YL)cyclopropyl)methanol
Uniqueness
(1-(5-Bromopyrazin-2-YL)cyclopropyl)methanol is unique due to the presence of the bromine atom, which imparts distinct reactivity and interaction profiles compared to its halogenated analogs
Properties
CAS No. |
1447606-33-8 |
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Molecular Formula |
C8H9BrN2O |
Molecular Weight |
229.07 g/mol |
IUPAC Name |
[1-(5-bromopyrazin-2-yl)cyclopropyl]methanol |
InChI |
InChI=1S/C8H9BrN2O/c9-7-4-10-6(3-11-7)8(5-12)1-2-8/h3-4,12H,1-2,5H2 |
InChI Key |
OLNMYWULDUHBLL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CO)C2=CN=C(C=N2)Br |
Origin of Product |
United States |
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